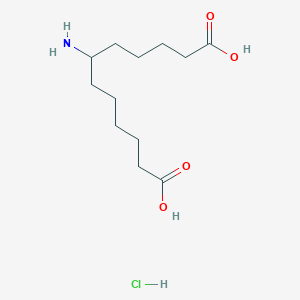![molecular formula C14H15N5O B4884465 N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4884465.png)
N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Übersicht
Beschreibung
N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a pyrazolopyrimidine derivative that has been synthesized using various methods and has shown promising results in various biological assays.
Wirkmechanismus
The mechanism of action of N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not fully understood, but it is believed to involve the inhibition of kinase activity. Kinases are enzymes that play a crucial role in various cellular processes, such as cell growth, differentiation, and apoptosis. Inhibition of kinases can lead to the disruption of these processes, resulting in antiproliferative and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been reported to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been reported to have anti-inflammatory and analgesic effects, which may be attributed to its inhibition of cytokine production and COX-2 activity, respectively. Moreover, N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments include its high potency and selectivity towards kinases, its low toxicity profile, and its potential applications in medicinal chemistry. However, the limitations of using this compound include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Moreover, the mechanism of action of N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not fully understood, which may hinder its further development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. One direction is to further elucidate its mechanism of action and identify its molecular targets. This will provide insights into the potential applications of this compound in various therapeutic areas. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties, such as solubility, bioavailability, and half-life, to improve its efficacy and safety. Moreover, the development of novel derivatives of N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine may lead to the discovery of more potent and selective kinase inhibitors with improved therapeutic potential.
In conclusion, N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a promising compound that has shown potential applications in medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound may lead to the discovery of novel therapeutic agents for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit inhibitory activity against various kinases, such as Aurora A kinase, CDK2, and GSK-3β. This compound has also been found to have antiproliferative activity against cancer cell lines, including breast cancer, lung cancer, and melanoma. Moreover, N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-20-8-7-15-13-12-9-18-19(14(12)17-10-16-13)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWVPYZUAIFHLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-(4-methoxybenzyl)-1-[(3-methyl-2-thienyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4884382.png)
![methyl 2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B4884392.png)

![N-[4-(aminocarbonyl)phenyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4884421.png)


![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(3-methoxypropyl)benzamide](/img/structure/B4884431.png)


![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]acetamide](/img/structure/B4884446.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4884454.png)
![N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4884456.png)
![2-[(4-hydroxy-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B4884469.png)
![2-(4-chlorophenyl)-2-hydroxy-1-phenyl-1,2,3,5,6,7,8,9-octahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B4884474.png)